N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
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Overview
Description
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a synthetic compound known for its significant biological activity. The structure of the compound includes a 1H-1,2,3-triazole ring, a piperidine ring, and a benzamide group. The presence of these functional groups contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common feature in many pharmaceutical drugs . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Pharmacokinetics
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would need to be determined through experimental studies. The presence of a piperidine ring could potentially influence these properties, as piperidine is a common feature in many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide typically involves the following steps:
Formation of 1H-1,2,3-triazole ring: This is usually achieved through a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with an alkyne in the presence of a copper catalyst.
Attachment of the 4-fluorophenyl group:
Formation of the piperidine ring: This can be synthesized separately and then attached to the 1H-1,2,3-triazole ring via a carbonyl group.
Formation of the benzamide group: The benzamide group is introduced in the final step, completing the synthesis of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often follows similar synthetic routes but is optimized for large-scale production. This may involve continuous flow reactions, the use of more efficient catalysts, and automated processes to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide group.
Reduction: Reduction reactions may occur at the carbonyl groups within the molecule.
Substitution: The fluorophenyl group can be involved in substitution reactions, often via electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles for substitution reactions.
Major Products
Oxidation reactions may produce carboxylic acids or other oxidized forms of the compound.
Reduction reactions may lead to alcohols or amines.
Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
The compound has been widely used in various scientific research fields:
Chemistry: It serves as a model compound for studying the reactivity of 1H-1,2,3-triazoles and piperidine derivatives.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Preliminary research suggests it might have therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: The compound's derivatives can be used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidine
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
Uniqueness
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide stands out due to the specific placement of the fluorophenyl group, which enhances its biological activity and specificity compared to its analogs.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and application development.
Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-3-2-4-16(13-15)21(29)24-18-9-11-27(12-10-18)22(30)20-14-28(26-25-20)19-7-5-17(23)6-8-19/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGSERBWRKHNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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